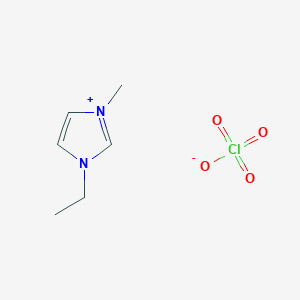
(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexyl group, a fluorobenzoyl group, and a pyrrolidinyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the pyrrolidinyl intermediate: This step involves the reaction of pyridine derivatives with suitable reagents to form the pyrrolidinyl group.
Introduction of the fluorobenzoyl group: This step involves the reaction of the intermediate with 4-fluorobenzoyl chloride under controlled conditions.
Cyclohexyl group addition: The cyclohexyl group is introduced through a reaction with cyclohexylamine or similar reagents.
Final coupling and purification: The final compound is obtained by coupling the intermediates and purifying the product through techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-benzoylpyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide: Lacks the fluorine atom.
(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-chlorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorobenzoyl group in (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C28H35FN4O3 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)pyridin-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C28H35FN4O3/c1-18(30-2)27(35)32-25(19-7-4-3-5-8-19)28(36)33-16-6-9-24(33)23-17-21(14-15-31-23)26(34)20-10-12-22(29)13-11-20/h10-15,17-19,24-25,30H,3-9,16H2,1-2H3,(H,32,35)/t18-,24-,25-/m0/s1 |
InChI Key |
UGFVRQRAWJKTLV-WDNCENIBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC=CC(=C3)C(=O)C4=CC=C(C=C4)F)NC |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC=CC(=C3)C(=O)C4=CC=C(C=C4)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


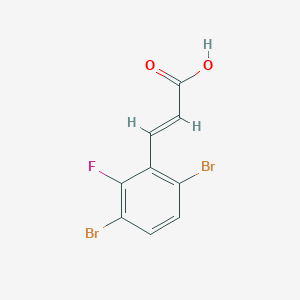
![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
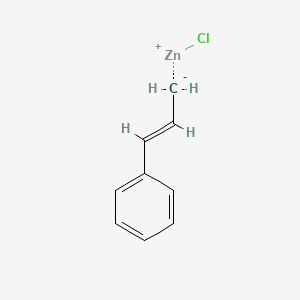
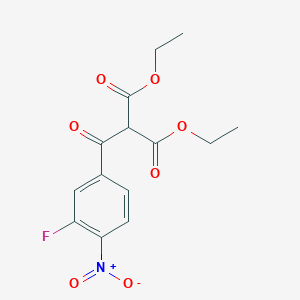
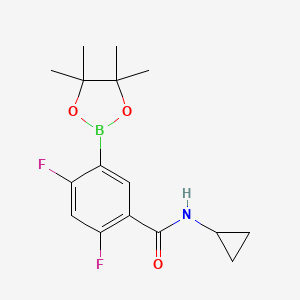
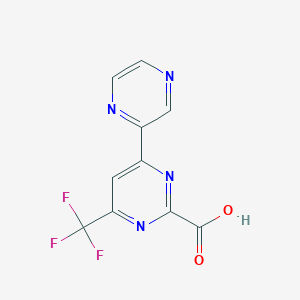
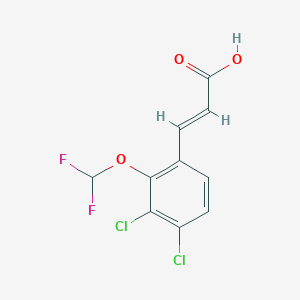
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)
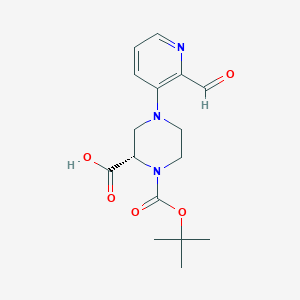


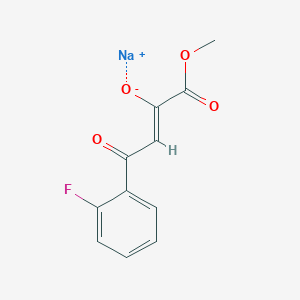
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
